1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride
Description
1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride is a bicyclic quaternary ammonium compound characterized by a rigid 1,4-diazabicyclo[2.2.2]octane core. The structure features two 4-methoxyphenylamide groups attached via ethyl linkages to the nitrogen atoms of the bicyclic system, with chloride as the counterion . Applications may include biochemical or pharmaceutical uses, inferred from structurally related bicyclic ammonium salts listed in biochemical databases .
Properties
IUPAC Name |
2-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]-N-(4-methoxyphenyl)acetamide;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4.2ClH/c1-31-21-7-3-19(4-8-21)25-23(29)17-27-11-14-28(15-12-27,16-13-27)18-24(30)26-20-5-9-22(32-2)10-6-20;;/h3-10H,11-18H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGHPQOQMOLCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C[N+]23CC[N+](CC2)(CC3)CC(=O)NC4=CC=C(C=C4)OC.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride typically involves multiple steps:
Formation of the Diazabicyclo[2.2.2]octane Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Methoxyphenyl and Amino Groups: This step involves the substitution of the core structure with methoxyphenyl and amino groups, often through nucleophilic substitution reactions.
Final Chloride Addition: The final step involves the addition of chloride ions to form the diium chloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form amines.
Substitution: The chloride ions can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl groups would yield quinones, while reduction of the amino groups would yield amines.
Scientific Research Applications
1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for potential therapeutic uses, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it would bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic System Variations
The bicyclo[2.2.2]octane system in the target compound contrasts with smaller or differently arranged bicyclic frameworks in analogs:
- 1,4-bicyclo[2.2.2]octanebis(methylamine) derivatives (e.g., CID 15870): Share the same bicyclo[2.2.2]octane core but feature chlorobenzyl substituents instead of methoxyphenylamide groups. The rigid octane system enhances conformational stability, favoring interactions in catalytic or receptor-binding applications .
- The chloroethyl groups enhance lipophilicity, differing from the target compound’s polar amide linkages .
- 1,4-Diazabicyclo[3.2.1]octane dihydrochloride : The bicyclo[3.2.1] system alters nitrogen positioning, affecting basicity and salt formation. This structural variation may limit cross-reactivity in biological systems compared to the target compound .
Table 1: Bicyclic Core Comparison
Substituent Functional Groups
- Methoxyphenylamide vs. Chlorobenzyl (CID 15870) : The target’s methoxy groups improve solubility in polar solvents (e.g., DMSO or water) compared to the lipophilic chlorobenzyl groups in CID 15870. Amide bonds enable hydrogen bonding, enhancing bioavailability in drug design .
- Chloroethyl vs. Methoxyphenylamide : The chloroethyl groups in the bicyclo[2.2.1]heptane analog increase electrophilicity, favoring alkylation reactions, whereas the target’s amide groups may participate in substrate recognition or enzymatic inhibition .
Table 2: Functional Group Impact
Counterion and Salt Formation
The chloride counterion in the target compound contrasts with dihydrochloride or phosphonoacetate salts in analogs:
- Chloride vs. Dihydrochloride (CID 15870) : Chloride salts typically exhibit higher solubility in aqueous media than dihydrochlorides, which may precipitate under acidic conditions .
Biological Activity
1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride is a compound with significant biological activity, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C24H32Cl2N4O4, with a molecular weight of 511.44 g/mol . The compound features a bicyclic structure known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,4-diazabicyclo[2.2.2]octane exhibit potent antimicrobial properties against a range of pathogens:
- Gram-positive bacteria: Effective against Staphylococcus aureus.
- Gram-negative bacteria: Demonstrated activity against Pseudomonas aeruginosa.
- Fungal strains: Limited activity noted against certain fungal species.
The minimum inhibitory concentrations (MICs) for these compounds were comparable or superior to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Efficacy of 1,4-Diazabicyclo[2.2.2]octane Derivatives
| Pathogen | MIC (µg/mL) | Reference Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | < 0.5 | 0.5 |
| Pseudomonas aeruginosa | < 0.5 | 1 |
| Proteus vulgaris | No activity | - |
Antiviral Activity
The compound also exhibits antiviral properties, particularly against influenza virus strains such as H1N1. Compounds derived from 1,4-diazabicyclo[2.2.2]octane showed rapid virucidal effects in vitro .
Table 2: Antiviral Activity Against Influenza Virus
| Compound | Virus Strain | Observed Effect |
|---|---|---|
| 1c | H1N1 | Significant reduction in viral load after 24 hours |
| 1e | H3N2 | Moderate reduction in viral replication |
The biological activity of the compound is attributed to its ability to disrupt cellular processes in bacteria and viruses:
- Cell Membrane Disruption: The cationic nature of the compound allows it to interact with microbial membranes, leading to increased permeability and cell lysis.
- Inhibition of Viral Entry: The compound may interfere with the viral entry mechanism by binding to viral proteins or host cell receptors.
Case Studies
A notable study evaluated various derivatives of the compound against resistant bacterial strains and highlighted the efficacy of specific linkers in enhancing antimicrobial activity . Another study focused on the antiviral efficacy against different influenza strains, demonstrating that modifications in the chemical structure could significantly influence biological outcomes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound’s synthesis involves quaternization of the diazabicyclo[2.2.2]octane (DABCO) core with 2-((4-methoxyphenyl)amino)-2-oxoethyl groups. Key steps include:
- Step 1 : Alkylation of DABCO using chloroacetamide derivatives under anhydrous conditions (e.g., acetonitrile, 60°C, 24 hours) .
- Step 2 : Purification via recrystallization from ethanol/water mixtures to isolate the diium chloride salt.
- Optimization : Monitor reaction progress using NMR to detect residual starting materials. Adjust stoichiometry (e.g., 2.2 equivalents of alkylating agent per DABCO nitrogen) to minimize byproducts.
Q. How can researchers confirm the compound’s structural integrity using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation of a saturated DMSO solution. Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure, paying attention to potential twinning due to the compound’s symmetry .
- NMR Analysis : Compare NMR chemical shifts of the methoxyphenyl groups (δ ~55 ppm for OCH) and DABCO protons (δ ~3.5–4.5 ppm) with computational predictions (e.g., DFT) .
Advanced Research Questions
Q. What strategies can resolve contradictions in thermal stability data observed across different experimental batches?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform TGA under nitrogen (heating rate: 10°C/min) to compare decomposition profiles. Inconsistent results may arise from residual solvents; pre-dry samples at 80°C under vacuum for 12 hours .
- Differential Scanning Calorimetry (DSC) : Identify glass transition () or melting points () to assess crystallinity variations. Use Kissinger analysis to calculate activation energy for decomposition .
Q. How can the compound’s role in dynamic polymer networks be mechanistically investigated?
- Methodological Answer :
- Crosslinking Studies : Incorporate the compound into poly(ethylene glycol) (PEG) networks and monitor stress relaxation via rheometry. The DABCO core may facilitate reversible transalkylation, evidenced by frequency-dependent viscoelasticity .
- Kinetic Analysis : Use NMR to track exchange dynamics in deuterated DMSO. Variable-temperature experiments can quantify activation energy for bond exchange .
Q. What computational approaches are suitable for predicting the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies. Compare with experimental UV-Vis spectra (e.g., λ in methanol) to validate charge-transfer interactions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess aggregation behavior, which may influence catalytic activity in fluorination reactions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to explore the compound’s potential as a phase-transfer catalyst?
- Methodological Answer :
- Reaction Screening : Test catalytic efficiency in biphasic systems (e.g., water/chloroform) using model reactions like nucleophilic fluorination. Compare turnover frequencies (TOF) with Selectfluor™ (a commercial DABCO-based fluorinating agent) .
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., C–F bond formation vs. substrate activation) .
Q. What methodologies address discrepancies in crystallographic data refinement for high-symmetry derivatives?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning in triclinic or monoclinic systems. Validate with R values < 5% .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···Cl contacts) to identify packing anomalies that distort bond lengths .
Comparative and Mechanistic Studies
Q. How does the methoxyphenyl substituent influence the compound’s solubility and reactivity compared to halogenated analogs?
- Methodological Answer :
- Solubility Testing : Measure solubility in 10 solvents (e.g., water, THF, DCM) via gravimetry. Correlate with Hansen solubility parameters (δ, δ, δ) to identify solvent compatibility .
- Electrochemical Analysis : Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF) to compare oxidation potentials with halogenated DABCO salts. Higher electron-donating methoxy groups may lower by 0.2–0.3 V .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
